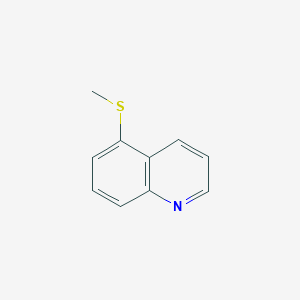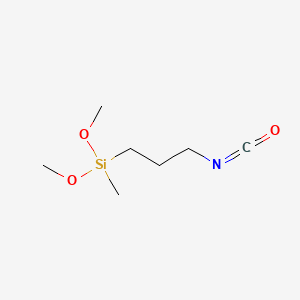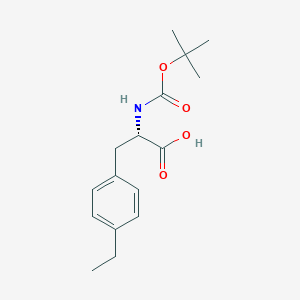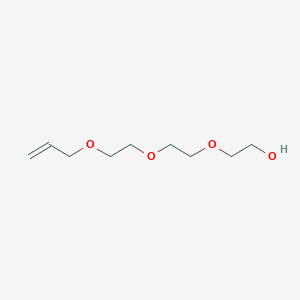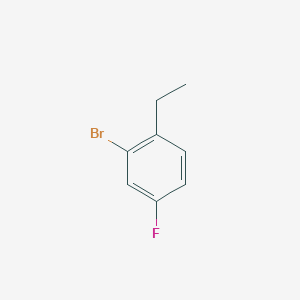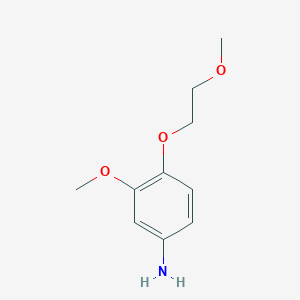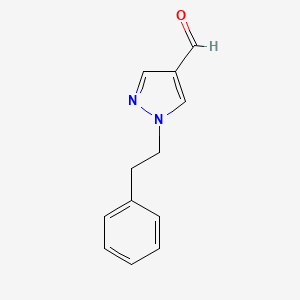
Methyl 4-(piperazin-1-yl)-3-(trifluoromethyl)benzoate
Descripción general
Descripción
Methyl 4-(piperazin-1-yl)-3-(trifluoromethyl)benzoate (MPTB) is a novel piperazine derivative that has been extensively studied in recent years due to its versatile range of applications in the fields of chemistry, biochemistry, and medicinal chemistry. It has been found to possess a wide range of biological activities, including antifungal, antiviral, anticoagulant, and anti-inflammatory activities. It has also been used as a building block for the synthesis of various pharmaceuticals, as well as a reagent for the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Piperazine Derivatives in Drug Design
Piperazine derivatives are pivotal in the design of drugs due to their versatility and efficacy in treating a range of diseases. These compounds exhibit a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory properties. For instance, piperazine analogs are crucial in developing treatments against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains, showcasing their potential in addressing global health challenges (Girase et al., 2020). Furthermore, piperazine-based molecules, such as Saracatinib, are explored for their kinase inhibitory properties, offering insights into designing dual kinase inhibitors with applications in cancer therapy and beyond (Attwa et al., 2018).
Antimicrobial Applications
Piperazine derivatives also play a significant role in antimicrobial research. Their structural versatility allows for the creation of novel compounds with potent anti-mycobacterial activities. The design and rationalization of these molecules, based on structure-activity relationships, have led to the discovery of new anti-TB molecules, highlighting the importance of piperazine as a building block in medicinal chemistry (Pompili et al., 2018).
Molecular Biology Applications
In the realm of molecular biology, piperazine derivatives are utilized as DNA minor groove binders, exemplified by Hoechst 33258 and its analogues. These compounds are essential for staining DNA in live and fixed cells, facilitating cell cycle analysis, apoptosis studies, and chromosome visualization. The specific binding to AT-rich regions of DNA makes them invaluable tools in genetics and cell biology research (Issar & Kakkar, 2013).
Propiedades
IUPAC Name |
methyl 4-piperazin-1-yl-3-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c1-20-12(19)9-2-3-11(10(8-9)13(14,15)16)18-6-4-17-5-7-18/h2-3,8,17H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMTVDQWKIHZFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCNCC2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(piperazin-1-yl)-3-(trifluoromethyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





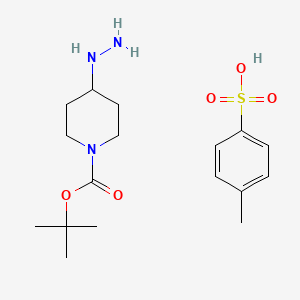
![[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/structure/B3120192.png)

